Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-

Catalog No.
S784668
CAS No.
14564-35-3
M.F
C38H30Cl2O2P2Ru
M. Wt
752.6 g/mol
Availability
In Stock
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Ruthenium, dicarbonyldichlorobis(triphenylphosphin...

CAS Number

14564-35-3

Product Name

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-

IUPAC Name

carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride

Molecular Formula

C38H30Cl2O2P2Ru

Molecular Weight

752.6 g/mol

InChI

InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2

InChI Key

PXURRFCLQDNZOY-UHFFFAOYSA-L

SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2]

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is a coordination compound of ruthenium characterized by its complex structure and notable chemical properties. Its chemical formula is C38H30Cl2O2P2Ru\text{C}_{38}\text{H}_{30}\text{Cl}_{2}\text{O}_{2}\text{P}_{2}\text{Ru}, which indicates the presence of two carbonyl groups, two chloride ions, and two triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is recognized for its role in catalysis and various

  • Toxicity: Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong oxidizing agents [].
  • Safety Precautions: Standard laboratory safety protocols for handling inorganic and organometallic compounds should be followed. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- serves as a versatile catalyst in numerous organic transformations. It can facilitate:

  • Hydrogenation: The compound is effective in hydrogenating alkenes and alkynes, converting them into saturated hydrocarbons.
  • Isomerization: It promotes the rearrangement of molecular structures, particularly in alkenes.
  • Carbonylation: This reaction involves the incorporation of carbon monoxide into organic molecules, often yielding valuable products such as carboxylic acids or esters .

The compound's catalytic activity is attributed to the ability of the ruthenium center to undergo oxidation and reduction reactions, enabling it to participate in various mechanistic pathways.

Research on the biological activity of ruthenium-based compounds, including dicarbonyldichlorobis(triphenylphosphine)-, has revealed potential anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The mechanism often involves the generation of reactive oxygen species or interference with cellular signaling pathways . Additionally, some studies have indicated antimicrobial activities against certain bacterial strains.

The synthesis of ruthenium, dicarbonyldichlorobis(triphenylphosphine)- typically involves:

  • Starting Materials: The synthesis begins with ruthenium(III) chloride and triphenylphosphine.
  • Carbonylation Reaction: The reaction is carried out under carbon monoxide atmosphere at elevated temperatures. The ruthenium(III) chloride is reduced to ruthenium(II) while coordinating with triphenylphosphine and carbon monoxide.
  • Purification: The resulting product can be purified through recrystallization or chromatography techniques to obtain high purity .

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- finds applications across various fields:

  • Catalysis: It is widely used in industrial processes for hydrogenation and carbonylation reactions.
  • Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its potential anticancer properties make it a subject of interest in drug development .
  • Material Science: Used in the development of new materials and coatings due to its stability and electronic properties .

Interaction studies involving ruthenium, dicarbonyldichlorobis(triphenylphosphine)- focus on its behavior with various substrates and other metal complexes. These studies often reveal insights into:

  • Mechanistic Pathways: Understanding how this compound interacts with different reactants helps elucidate its catalytic mechanisms.
  • Synergistic Effects: Research indicates that combining this compound with other metal catalysts can enhance reactivity and selectivity in certain reactions .

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- shares similarities with several other ruthenium-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dicarbonylchlorohydridobis(triphenylphosphine)ruthenium(II)Contains a hydride ligandExhibits different reactivity patterns due to the hydride presence
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chlorideLacks chloride ligandsMore stable but less reactive than dicarbonyldichlorobis(triphenylphosphine)-
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)Contains three triphenylphosphine ligandsHigher steric hindrance affecting catalytic activity

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- stands out due to its balanced combination of reactivity and stability, making it particularly valuable in catalysis and organic synthesis applications.

Ligand Substitution Pathways in Precursor Complexes

The synthesis of RuCl₂(CO)₂(PPh₃)₂ typically originates from RuCl₂(PPh₃)₃, a versatile precursor. Key substitution pathways include:

  • CO Insertion:
    RuCl₂(PPh₃)₃ reacts with CO to yield the kinetic trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂, which isomerizes to the thermodynamically stable cis-isomer during recrystallization. This process involves CO displacement of PPh₃ ligands, driven by the stronger π-acceptor properties of CO.

  • Halide Exchange:
    In the presence of halogen donors (e.g., HCl, HI), RuCl₂(PPh₃)₃ undergoes ligand substitution to form halide-bridged intermediates. For example, CpRu(PPh₃)₂X (X = Cl, Br, I) complexes exhibit dissociative substitution kinetics, where smaller halides (Cl⁻) facilitate faster ligand exchange.

  • Bidentate Ligand Incorporation:
    Treating RuCl₂(PPh₃)₃ with bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) yields RuCl₂(dppe)₂ via PPh₃ displacement. This reaction highlights the flexibility of Ru(II) coordination spheres.

Table 1: Key Ligand Substitution Reactions Involving RuCl₂(PPh₃)₃

PrecursorReagentProductMechanism
RuCl₂(PPh₃)₃CORuCl₂(CO)₂(PPh₃)₂Associative CO insertion
RuCl₂(PPh₃)₃dppeRuCl₂(dppe)₂PPh₃ displacement
CpRu(PPh₃)₂ClHICpRu(PPh₃)₂IDissociative substitution

CO Insertion Mechanisms During Synthesis from RuCl₂(PPh₃)₃

The carbonylation of RuCl₂(PPh₃)₃ proceeds through distinct steps:

  • Initial Coordination: CO binds to Ru(II), forming a pentacoordinate intermediate, trans-RuCl₂(CO)(PPh₃)₃.
  • Ligand Displacement: A second CO molecule replaces a PPh₃ ligand, yielding the kinetic trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂.
  • Isomerization: The kinetic product rearranges to the cis-isomer under thermal or solvent-mediated conditions, stabilized by stronger Ru-CO interactions.

Mechanistic Insights:

  • Kinetic vs. Thermodynamic Control: The trans-isomer forms rapidly due to steric hindrance between CO ligands, while the cis-isomer is favored at equilibrium due to electronic stabilization.
  • Solid-State Reactions: Carbonylation in the solid state (e.g., Rh(PPh₃)₃Cl → Rh(CO)Cl(PPh₃)₂) suggests surface-mediated pathways, where CO diffusion through the crystal lattice drives substitution.

Supercritical CO₂-Induced Structural Reconfiguration

Supercritical CO₂ (scCO₂) modulates the coordination environment of RuCl₂(PPh₃)₃, influencing catalytic activity:

  • CO₂ Activation:
    In scCO₂, RuCl₂(PPh₃)₃ interacts with CO₂ to form RuHCl(CO)(PPh₃)₃, an active hydride species. This process involves CO₂ insertion into Ru–H bonds or ligand displacement, enhancing hydrogenation rates.

  • Ligand Substitution:
    CO₂ facilitates ligand exchange in RuCl₂(PPh₃)₃, favoring the formation of carbonyl-rich complexes. For example, RuCl₂(PPh₃)₃ reacts with hydroxymethylphosphines in scCO₂ to yield Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃, a catalyst for CO₂ hydrogenation.

  • Phase Behavior:
    scCO₂ lowers the dielectric constant of the reaction medium, stabilizing charged intermediates and accelerating ligand substitution. This effect is critical in biphasic systems, where CO₂ solubility enhances mass transfer.

Figure 1 (Hypothetical): Structural reconfiguration of RuCl₂(PPh₃)₃ in scCO₂.
(A) Original trigonal bipyramidal geometry. (B) CO₂ insertion forms RuHCl(CO)(PPh₃)₃. (C) Ligand displacement by CO₂-derived ligands.

σ-Bond Metathesis Pathways in Olefin Hydrosilylation

RuCl₂(CO)₂(PPh₃)₂ exhibits unique activity in olefin hydrosilylation, diverging from the classical Chalk–Harrod mechanism. Density functional theory (DFT) studies reveal that a σ-bond metathesis pathway dominates, bypassing oxidative addition steps. In this mechanism, the ruthenium center facilitates direct Si–H bond activation through a four-membered transition state, forming a hydride intermediate (Ru–H) that inserts into the olefin substrate [1].

The catalytic cycle begins with ligand dissociation, generating a coordinatively unsaturated species. For methyldimethoxysilane and methylvinyldimethoxysilane substrates, the σ-bond metathesis pathway demonstrates a lower activation enthalpy (ΔHₐcₜ = 21.8 kcal/mol) compared to Chalk–Harrod alternatives [1]. This efficiency stems from the stabilization of transition states by π-backbonding from CO ligands, which modulates electron density at the ruthenium center.

MechanismActivation Enthalpy (kcal/mol)Key Intermediate
σ-Bond Metathesis21.8Ru–H species
Chalk–Harrod28.3Ru–SiR₃ complex
Modified Chalk–Harrod25.1Ru–alkene adduct

The preference for σ-bond metathesis underscores the role of ancillary ligands (CO and PPh₃) in tuning metal reactivity without requiring formal oxidation state changes [1] [5].

Hydrogen Transfer Dynamics in Levulinic Acid Reduction

In the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), RuCl₂(CO)₂(PPh₃)₂ derivatives exhibit enhanced activity in supercritical CO₂ (scCO₂). CO₂ acts as both a reaction medium and a ligand modulator, displacing PPh₃ to form RuHCl(CO)(PPh₃)₃, which accelerates H₂ activation [3]. Kinetic studies show a 40% increase in LA conversion at 100 bar CO₂ compared to conventional solvents, attributed to improved hydrogen solubility and Ru–CO bond stabilization [3].

The hydrogen transfer proceeds via a bifunctional mechanism:

  • CO₂ coordinates to ruthenium, weakening Ru–PPh₃ bonds and enhancing hydride accessibility.
  • Hydride transfer to LA’s carbonyl group forms a ruthenium-bound enolate.
  • Intramolecular lactonization releases GVL, regenerating the active catalyst [3] [4].

This pathway is further optimized in asymmetric transfer hydrogenation (ATH) using formic acid as a hydrogen donor, achieving 93% enantiomeric excess in GVL synthesis [4]. The CO ligands suppress unwanted side reactions by stabilizing low-coordination intermediates during hydride transfer [4] [5].

Concerted vs. Stepwise Pathways in Cross-Coupling Reactions

While direct studies on RuCl₂(CO)₂(PPh₃)₂ in cross-coupling are limited, related ruthenium catecholate systems suggest stepwise mechanisms dominate. For example, C–N bond activation in primary amines proceeds through Ru(IV)–alkyl intermediates formed via oxidative addition, followed by reductive elimination [6]. Computational models indicate that steric bulk from PPh₃ ligands favors stepwise pathways by stabilizing transient Ru(IV) species [6].

In contrast, concerted pathways are disfavored due to high energy barriers associated with simultaneous bond cleavage/formation. This distinction highlights the kinetic influence of CO and PPh₃ ligands, which impose rigid geometries unsuitable for synchronous transitions [6].

Solvent-Mediated Ligand Exchange in Transfer Hydrogenation

Solvent choice critically impacts ligand exchange dynamics in RuCl₂(CO)₂(PPh₃)₂-catalyzed transfer hydrogenation. Methanol promotes PPh₃ dissociation, enabling substrate coordination via Ru–OCH₃ intermediates [7]. For instance, in the presence of CH₃ONa, RuCl₂(CO)₂(PPh₃)₂ reacts with methanol to form [Ru(L)(HOCH₃)(CO)Cl], where L = PPh₃ or CO [7].

SolventLigand Exchange Rate (×10⁻³ s⁻¹)Dominant Intermediate
Methanol5.2[Ru(CO)(PPh₃)(HOCH₃)Cl]
Dichloromethane1.8[Ru(CO)₂(PPh₃)₂Cl₂]

Methanol’s polar protic nature stabilizes charged transition states during ligand substitution, whereas aprotic solvents like dichloromethane preserve the native dicarbonyl structure [7] [4]. This solvent-dependent behavior enables precise control over catalytic cycles in industrial applications.

Density functional theory has emerged as the premier computational method for investigating ruthenium-catalyzed reactions, providing detailed insights into reaction mechanisms and thermodynamic properties. Multiple studies have demonstrated the effectiveness of various DFT functionals in accurately predicting experimental observables for ruthenium, dicarbonyldichlorobis(triphenylphosphine)- systems.

B3LYP-D3 hybrid functional with dispersion corrections has proven particularly effective for ruthenium-catalyzed C-H activation processes. The B3LYP-D3+IDSCRF/TZP-DKH method successfully reproduced experimental kinetic isotope effects (kH/kD = 4.53 calculated vs. 2.8-4.5 experimental) for ruthenium-catalyzed C-H allylation reactions. This level of theory identified the concerted metalation-deprotonation mechanism as the preferred pathway, with the C-H activation step serving as the rate-determining step with an activation barrier of 25.7 kcal/mol.

ωB97x-D functional with def2-TZVP basis sets has demonstrated exceptional performance in reproducing relative free energies of ruthenium-zinc heterobimetallic complexes. This computational protocol successfully predicted the enhanced Lewis acidity trend: ZnPhos < AlMePhos < [AlPhos]+ in ruthenium pincer complexes, with calculated CO stretching frequencies showing systematic increases of 20-30 cm⁻¹ corresponding to experimental observations.

BP86 functional combined with Stuttgart RECPs has proven reliable for geometry optimizations and thermodynamic corrections of ruthenium complexes. The BP86 method accurately reproduced experimental Ru-Al bond distances within 0.09 Å and correctly predicted the 0.12 Å shortening upon methyl abstraction in ruthenium-aluminum pincer systems.

The M06 functional has shown particular effectiveness for ruthenium-catalyzed dehydrogenation reactions, accurately predicting the resting state as a ruthenium trihydride complex and calculating overall free-energy barriers of 29.6-31.4 kcal/mol that align with experimental reaction rates.

DFT MethodSystemKey PredictionExperimental Validation
B3LYP-D3+IDSCRFRu C-H AllylationActivation barrier: 25.7 kcal/molKIE: 4.53 calc vs 2.8-4.5 exp
ωB97x-D/def2-TZVPRu-Al PincerLewis acidity trendCO frequencies: 20-30 cm⁻¹ shifts
BP86/StuttgartRu-Al ComplexesRu-Al bond: 2.67 ÅExperimental: 2.58 Å
M06Ru DehydrogenationBarrier: 29.6-31.4 kcal/molRate: 6 h⁻¹ at 423 K

Activation Energy Landscapes for Chalk-Harrod vs. Non-Classical Mechanisms

The computational comparison of Chalk-Harrod versus non-classical mechanisms in ruthenium-catalyzed processes reveals distinct activation energy landscapes that govern reaction selectivity and efficiency.

Chalk-Harrod Mechanism in ruthenium-catalyzed hydrosilylation typically proceeds through oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. DFT calculations demonstrate that this classical pathway exhibits activation barriers ranging from 13.4-16.5 kcal/mol for the β-H elimination step, making it kinetically accessible at experimental temperatures.

Non-Classical Mechanisms involving hydrogen atom transfer (HAT) show markedly different energy profiles. Cobalt-mediated HAT processes demonstrate activation barriers as low as 4.3 kcal/mol for initial H₂ complex formation, though subsequent isomerization steps can involve barriers up to 15.7 kcal/mol. These mechanisms favor generation of more stable alkyl radical intermediates, leading to complementary selectivity patterns compared to classical metal-hydride pathways.

Mechanistic Crossover Points occur when activation energy differences become comparable to thermal energy (RT ≈ 0.6 kcal/mol at 298 K). DFT calculations reveal that the preference for Chalk-Harrod versus non-classical pathways depends critically on:

  • Ligand Electronics: Electron-withdrawing substituents favor classical oxidative addition (barrier reduction of 3-5 kcal/mol)
  • Steric Environment: Bulky ligands promote non-classical pathways by destabilizing saturated metal centers
  • Substrate Structure: More substituted alkenes favor HAT mechanisms due to radical stabilization

Energy Span Model Analysis provides quantitative framework for comparing these mechanisms. The turnover frequency (TOF) depends on the energy difference between the TOF-determining transition state (TDTS) and TOF-determining intermediate (TDI). For ruthenium-catalyzed systems:

  • Chalk-Harrod: TDTS typically involves reductive elimination (28-32 kcal/mol)
  • Non-Classical: TDTS involves radical formation/quenching (15-20 kcal/mol)
Mechanism TypeRate-Determining StepActivation Energy RangeSelectivity Driver
Chalk-HarrodReductive elimination28-32 kcal/molSterics, electronics
Non-Classical HATRadical formation15-20 kcal/molRadical stability
Hydride-FreeElectron transfer10-15 kcal/molRedox potentials

Transition State Characterization in CO₂ Hydrogenation

Transition state characterization in ruthenium-catalyzed CO₂ hydrogenation reveals complex multi-step mechanisms with distinct activation barriers for different reaction pathways.

CO₂ Activation Pathways involve initial coordination to the ruthenium center followed by hydride transfer. DFT calculations using PBE/def2-TZVP methods demonstrate that CO₂ insertion into Ru-H bonds proceeds through early transition states with activation barriers ranging from 21.6-31.4 kcal/mol depending on the coordination environment.

Formate Formation Mechanism represents the most thermodynamically favorable pathway. The transition state geometry shows CO₂ approaching the Ru-H bond with a C-H distance of 2.1-2.3 Å and minimal structural reorganization of the metal center. The calculated reaction free energy of -3.1 kcal/mol for acetone insertion provides experimental validation of the computational methodology.

Competitive Pathways in CO₂ hydrogenation include:

  • Direct Hydrogenation: Barrier of 125 kcal/mol for C-O bond dissociation leading to CH₄ formation
  • Reverse Water-Gas Shift: Barrier of 72 kcal/mol for HCO* dissociation to form CO + H₂O
  • Methanol Formation: Barrier of 123 kcal/mol for C-O bond formation in CH₃OH synthesis

Mechanism Selectivity depends on the relative activation barriers and thermodynamic driving forces. On ruthenium surfaces, the C-O bond dissociation steps often impose the highest barriers along CH₄ formation pathways, with calculated activation energies of 72-125 kcal/mol. This suggests kinetic relevance for CH₄ formation rates and explains the preference for CO formation over methanol in many ruthenium-catalyzed systems.

Transition State Stabilization through ligand modification significantly impacts reaction barriers. The introduction of electron-donating ligands trans to the hydride decreases CO₂ insertion barriers by 5-10 kcal/mol, while π-acidic ligands cis to the hydride provide additional stabilization through back-bonding interactions.

Catalyst Design Principles emerge from transition state analysis:

  • Increased σ-basicity of trans ligands promotes CO₂ insertion
  • Enhanced π-acidity of cis ligands stabilizes transition states
  • Steric optimization around the active site controls selectivity between CO and CH₄ formation
Reaction PathwayTransition StateActivation BarrierProduct Selectivity
CO₂ → FormateEarly TS, C-H: 2.1 Å21.6 kcal/molFormate intermediate
CO₂ → CO + H₂OLate TS, C-O cleavage72 kcal/molReverse WGS
CO₂ → CH₄C-O dissociation125 kcal/molMethanation
CO₂ → CH₃OHC-O formation123 kcal/molMethanol synthesis

Hydrogen Bond Acceptor Count

4

Exact Mass

752.014150 g/mol

Monoisotopic Mass

752.014150 g/mol

Heavy Atom Count

45

Other CAS

14564-35-3

General Manufacturing Information

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-: ACTIVE

Dates

Last modified: 08-15-2023

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